1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine
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Overview
Description
1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propan-2-amine backbone, with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and nitroethane.
Formation of Nitroalkene: The reaction between 3,4-dimethoxybenzaldehyde and nitroethane in the presence of a base such as sodium hydroxide yields 1-(3,4-dimethoxyphenyl)-2-nitropropene.
Reduction: The nitro group in 1-(3,4-dimethoxyphenyl)-2-nitropropene is reduced to an amine group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a psychoactive agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity.
Pathways Involved: It may modulate the release and reuptake of neurotransmitters, affecting neuronal signaling and brain function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a similar structure but lacking the N,N-dimethyl groups.
Mescaline: A naturally occurring compound with a 3,4,5-trimethoxyphenethylamine structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A related compound with additional functional groups.
Uniqueness
1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogues. Its N,N-dimethyl groups can influence its interaction with molecular targets and its overall pharmacokinetic profile.
Properties
CAS No. |
58993-77-4 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5/h6-7,9-10H,8H2,1-5H3 |
InChI Key |
KRNRFVKFPWEACF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N(C)C |
Origin of Product |
United States |
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